Tetraammonium hexacyanoferrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Battery Research

TAHF exhibits promising properties as a cathode material in rechargeable batteries due to its:

- Redox activity: The iron center in TAHF can undergo reversible reduction and oxidation, enabling it to store and release electrical energy .

- High stability: The cyano ligands forming the complex around the iron center provide good stability, crucial for long-lasting batteries .

Research is ongoing to optimize TAHF for battery applications, focusing on enhancing its capacity and cycling performance.

Electrocatalysis

TAHF serves as a precursor for the synthesis of various nanostructured materials with electrocatalytic properties. These materials can efficiently catalyze various electrochemical reactions, including:

- Hydrogen evolution reaction (HER): Splitting water molecules into hydrogen gas (H₂) .

- Oxygen reduction reaction (ORR): Converting oxygen (O₂) into water (H₂O), crucial for fuel cells .

The ability of TAHF to be transformed into diverse nanostructures with tailored electrocatalytic properties makes it valuable in developing efficient and sustainable energy conversion technologies.

Sensing Applications

TAHF's ability to interact with various ions and molecules makes it a potential candidate for developing sensors for environmental and biological applications. For instance, TAHF can be used to:

- Detect heavy metal ions: The complex can form selective interactions with specific heavy metal ions, allowing their detection in environmental samples .

- Biomolecule detection: TAHF can be functionalized with biomolecules like antibodies to create biosensors for specific target molecules, including proteins and DNA .

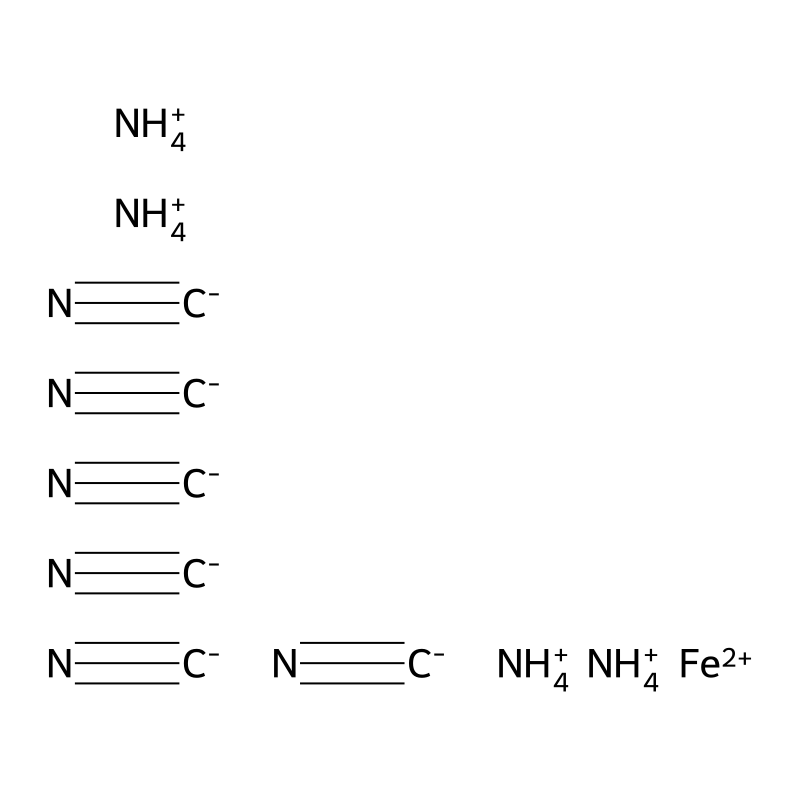

Tetraammonium hexacyanoferrate, also known as ammonium hexacyanoferrate(II), is an inorganic compound with the formula . It appears as a lemon-green powdered solid and is commonly found in hydrated forms. The compound is odorless and has a molar mass of approximately 284.10 g/mol for the anhydrous form. Its melting point is around 95 °C, where it begins to decompose, and it is insoluble in alcohols but soluble in water .

Tetraammonium hexacyanoferrate(II) is considered slightly toxic if swallowed, inhaled, or absorbed through the skin. Exposure to high temperatures can lead to the formation of toxic hydrogen cyanide gas. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Data Source:

Tetraammonium hexacyanoferrate undergoes thermal decomposition, which occurs in several steps. Initially, it decomposes at 95 °C, and further decomposition occurs between 255-280 °C in the presence of air, yielding ferric oxide and cyanogen gas as byproducts. This process can also produce Prussian blue nanoparticles when heated above 220 °C . The general reaction can be summarized as:

The biological activity of tetraammonium hexacyanoferrate is limited, but its derivatives and related compounds have been studied for their potential applications in drug delivery systems and as ion-exchangers in biological contexts. The stability of ferrocyanide complexes allows them to be utilized safely in various biological environments without significant toxicity .

Tetraammonium hexacyanoferrate can be synthesized through several methods:

- Neutralization Method: Mixing a solution of ferrocyanic acid with aqueous ammonia:

- Precipitation Method: Combining ammonium perchlorate with potassium ferrocyanide, followed by cooling to precipitate out potassium perchlorate while allowing ammonium hexacyanoferrate to crystallize from the solution:

These methods yield high-purity tetraammonium hexacyanoferrate suitable for various applications .

Tetraammonium hexacyanoferrate has several applications:

- Analytical Chemistry: Used as a reagent in qualitative analysis for detecting various metal ions.

- Material Science: Employed in the synthesis of Prussian blue nanoparticles, which have applications in pigments and dyes.

- Environmental Science: Utilized for the recovery of alkali and base metal ions from solutions due to its ion-exchange properties .

Studies on tetraammonium hexacyanoferrate focus on its interactions with various metal ions, particularly its ion-exchange capabilities. The cubic structure of metal hexacyanoferrates facilitates selective binding for ions such as cesium, rubidium, and thallium due to their hydrated ionic radii. This selectivity makes it a useful material for environmental remediation processes where heavy metal removal is necessary .

Tetraammonium hexacyanoferrate shares similarities with several other ferrocyanide complexes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Potassium ferrocyanide | More soluble than tetraammonium variant; widely used in industry. | |

| Tetramethylammonium ferricyanide | Exhibits different redox properties; often used as an oxidant. | |

| Tetraethylammonium hexacyanoferrate | Similar structure but differs in solubility and redox behavior. |

Tetraammonium hexacyanoferrate stands out due to its specific ion-exchange properties and lower solubility compared to potassium ferrocyanide, making it suitable for specialized applications such as environmental remediation and analytical chemistry.

The history of hexacyanoferrate chemistry is intrinsically linked to the accidental discovery of Prussian blue in Berlin around 1706. Johann Jacob Diesbach, a German pigment and dye producer, inadvertently synthesized this blue pigment while attempting to produce a red lake pigment from cochineal insects. Working with potash contaminated with animal oil (prepared by Johann Konrad Dippel), Diesbach observed an unexpected color transformation that led to the creation of the first modern synthetic pigment.

The earliest documented mention of this blue pigment appears in a letter from Frisch to Gottfried Wilhelm Leibniz, dated March 1708, where it was referred to as the "blue color." By August 1709, it had acquired the name "Preussisch Blau" (Prussian Blue), and by November of that year, it was also called "Berlinisch Blau" (Berlin Blue). This discovery marked the beginning of hexacyanoferrate chemistry, a field that would expand considerably over subsequent centuries.

The scientific understanding of these compounds evolved gradually. Georg Ernst Stahl provided the first documented report of Prussian Blue's discovery in a book published in 1731, approximately 25 years after the initial discovery. The elucidation of the complex structure and chemistry of hexacyanoferrates represented a significant advancement in coordination chemistry, establishing a foundation for the development of related compounds, including tetraammonium hexacyanoferrate.

Significance of Tetraammonium Hexacyanoferrate in Coordination Chemistry

Tetraammonium hexacyanoferrate holds a distinctive position in coordination chemistry due to its structural characteristics and reactivity patterns. Its chemical formula, (NH₄)₄[Fe(CN)₆]·xH₂O, indicates a complex salt where the hexacyanoferrate(II) ion [Fe(CN)₆]⁴⁻ is paired with four ammonium counterions. This compound exemplifies several important concepts in coordination chemistry:

- Octahedral geometry: The central iron(II) ion is coordinated to six cyanide ligands in an octahedral arrangement.

- Low-spin complex formation: The strong-field cyanide ligands induce a low-spin configuration in the central iron atom.

- Charge balance: The 4- charge of the complex anion is balanced by four ammonium cations.

- Coordination binding: The cyanide ligands bind to the iron center through the carbon atoms, exhibiting the preferred metal-carbon binding mode for iron.

Unlike its potassium and sodium analogs, the tetraammonium variant demonstrates distinct solubility characteristics and thermal behavior that make it valuable for specific applications in analytical and preparative chemistry.

Research Evolution and Contemporary Scientific Relevance

Research into tetraammonium hexacyanoferrate has evolved significantly over the decades. Early studies focused primarily on its preparation, characterization, and basic chemical properties. By the mid-20th century, researchers began exploring its applications in analytical chemistry, particularly for metal ion detection and separation.

In contemporary research, tetraammonium hexacyanoferrate has gained renewed attention in several emerging fields:

Energy storage materials: Related iron hexacyanoferrate compounds show promise as cathode materials for sodium-ion batteries due to their unique open-channel structure that facilitates fast ion transport and framework stability.

Nanotechnology: Heating ammonium ferrocyanide above 220°C yields useful Prussian blue nanoparticles with applications in catalysis, sensing, and electrochromic devices.

Environmental remediation: Metal hexacyanoferrates, including ammonium variants, demonstrate effectiveness in removing cesium and other heavy metals from contaminated waters.

Advanced analytical techniques: The compound serves as a reagent in sophisticated analytical methods for detecting various metals and organic compounds.

Contemporary research continues to expand our understanding of the coordination chemistry, electronic structure, and practical applications of tetraammonium hexacyanoferrate and related compounds.

Theoretical Frameworks in Hexacyanoferrate Complex Research

The theoretical understanding of hexacyanoferrate complexes like tetraammonium hexacyanoferrate has been enhanced through various spectroscopic and computational studies. Polarized neutron diffraction experiments on related compounds have revealed that the magnetization density of the hexacyanoferrate(III) ion shows significant departures from cubic symmetry, with the natural axes of quantization of the iron atom rotated by significant amounts from the Fe-CN vectors.

Research has shown that the electronic configuration of the iron center in these complexes corresponds to the cubic t₂g configuration of the low-spin d⁵ Fe(III) ion, but with perturbations that affect the spin distribution among the d orbitals. This fundamental understanding of the electronic structure has implications for the reactivity, spectroscopic properties, and magnetic behavior of hexacyanoferrate compounds.

The theoretical frameworks developed for studying these complexes incorporate:

- Ligand field theory: Explaining the splitting of d-orbitals under the influence of coordinated ligands.

- Molecular orbital theory: Describing the covalent bonding between the metal center and cyanide ligands.

- Coordination chemistry models: Rationalizing the geometric preferences and stability of the octahedral complex.

- Spin-state theory: Explaining the low-spin configuration typically observed in hexacyanoferrate complexes.

These theoretical frameworks continue to evolve as new experimental techniques and computational methods become available, providing deeper insights into the fundamental nature of these fascinating compounds.

Physical Description

Color/Form

TURNS BLUE IN AIR

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant